molecular formula C10H17NO2 B2583588 N-cyclobutyloxane-4-carboxamide CAS No. 1863877-50-2

N-cyclobutyloxane-4-carboxamide

Cat. No.: B2583588
CAS No.: 1863877-50-2
M. Wt: 183.251
InChI Key: QTFPZJMBGYZNQF-UHFFFAOYSA-N
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Description

“N-cyclobutyloxane-4-carboxamide” is a chemical compound with the molecular formula C10H17NO2 . It is a type of carboxamide, a class of compounds that play a significant role in organic and medicinal chemistry .


Synthesis Analysis

Carboxamides, including “this compound”, can be synthesized through various methods. One common approach involves the activation of carboxylic acid, which is then converted into activated derivatives such as anhydride, acyl imidazole, and acyl halide . The exact synthesis process for “this compound” is not explicitly mentioned in the available resources.


Chemical Reactions Analysis

Carboxamides, including “this compound”, can participate in various chemical reactions. For instance, they can undergo reactions involving the carboxamide group, leading to the formation of new compounds . The specific chemical reactions involving “this compound” are not detailed in the available resources.

Scientific Research Applications

Development of Carboxamide Protecting Groups

The development of new carboxamide protecting groups, such as the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) group, has been shown to be beneficial for the synthesis of complex molecules. These protecting groups can be removed under mild conditions, which is advantageous for synthesizing acid-sensitive molecules, including those with cyclophane scaffolds (Muranaka, Ichikawa, & Matsuda, 2011).

Synthesis of Cyclohexanecarboxamide Derivatives

Research into N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has expanded our understanding of molecular structures and their potential applications in materials science. These compounds have been characterized extensively, contributing to the field of crystallography and materials chemistry (Özer, Arslan, VanDerveer, & Külcü, 2009).

Advances in Catalysis

Studies have demonstrated the utility of carboxamides in catalytic processes, such as the platinum-catalyzed intermolecular hydroamination of unactivated olefins. This research highlights the role of secondary cyclic carboxamides and carbamates in facilitating the addition to ethylene and propylene, opening new pathways for chemical synthesis (Wang & Widenhoefer, 2004).

Photocatalysis and Material Science

Cyclohexanone, an important intermediate in the manufacture of polyamides, can be selectively formed from the hydrogenation of phenol under mild conditions using Pd nanoparticles supported on mesoporous graphitic carbon nitride. This work not only advances our understanding of selective hydrogenation but also suggests new applications for carbon nitride materials in catalysis (Wang, Yao, Li, Su, & Antonietti, 2011).

Antioxidant and Antibacterial Agents

The synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives has been explored for their potential antioxidant and antibacterial properties. This research provides a foundation for the development of new pharmaceuticals and highlights the versatility of carboxamide derivatives in medicinal chemistry (Subbareddy & Sumathi, 2017).

Properties

IUPAC Name

N-cyclobutyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(11-9-2-1-3-9)8-4-6-13-7-5-8/h8-9H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFPZJMBGYZNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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